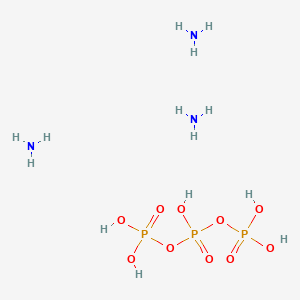

Azane;diphosphono hydrogen phosphate

Description

Azane;diphosphono hydrogen phosphate, also identified as dimethylallyl pyrophosphate (DMAPP) triammonium salt (C₅H₁₄N₃O₇P₂), is a phosphorylated isoprenoid precursor critical in terpene and terpenoid biosynthesis. Its structure comprises a dimethylallyl group linked to a diphosphono hydrogen phosphate moiety stabilized by triammonium counterions . DMAPP acts as a key substrate in enzymatic prenylation reactions, enabling the formation of larger isoprenoid chains (e.g., cholesterol, carotenoids) via condensation with isopentenyl pyrophosphate (IPP) .

Properties

IUPAC Name |

azane;diphosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H3N.H5O10P3/c;;;1-11(2,3)9-13(7,8)10-12(4,5)6/h3*1H3;(H,7,8)(H2,1,2,3)(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMCHXDSHYFFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.OP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H14N3O10P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933087 | |

| Record name | Triphosphoric acid--ammonia (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14728-39-3 | |

| Record name | Triphosporic acid, triammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014728393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphosphoric acid--ammonia (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azane;diphosphono hydrogen phosphate typically involves the reaction of phosphonic acid derivatives with ammonia or other nitrogen-containing compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Azane;diphosphono hydrogen phosphate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphates, while reduction may yield phosphonates.

Scientific Research Applications

Azane;diphosphono hydrogen phosphate has several scientific research applications, including:

Chemistry: It is used as

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

a. Adenosine Diphosphate (ADP)

- Structure: [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydrooxyoxolan-2-yl]methyl phosphono hydrogen phosphate .

- Key Functional Groups : Diphosphate ester, adenine nucleobase, ribose sugar.

- Applications : Central to cellular energy transfer (ATP/ADP cycle) and cofactor in kinase-mediated phosphorylation .

- Comparison: Unlike DMAPP, ADP features a ribose-adenine backbone and participates in metabolic energy dynamics rather than isoprenoid synthesis. Both compounds, however, rely on diphosphate groups for reactivity .

b. (Diphosphono)aminophosphonic Acid

- Structure: A hybrid molecule with diphosphono and aminophosphonic acid groups.

- Applications: Observed as a ligand in methionine adenosyltransferase (MAT) enzymes, stabilizing triphosphate moieties during catalytic cycles .

- Comparison: Shares a diphosphono motif with DMAPP but lacks the isoprenoid chain, limiting its role to enzymatic cofactor interactions rather than biosynthetic elongation .

Functional Analogues

a. Cyclodiphosph(V/V)azanes

- Structure: Cyclic P–N–P scaffolds with tert-butylamino or sulfonamide substituents (e.g., cis-cyclodiphosph(V/V)azane) .

- Applications : Flame retardants in polyurethane varnishes, supramolecular building blocks via hydrogen/halogen bonding .

- Comparison : While DMAPP is water-soluble and biologically active, cyclodiphosphazanes exhibit thermal stability (>300°C) and are engineered for material science applications. Both leverage phosphorus-nitrogen bonding but differ in reactivity and solubility .

b. Dihydroxyacetone Phosphate (DHAP)

- Structure: 1,3-dihydroxy-2-propanone monodihydrogen phosphate .

- Applications : Glycolytic intermediate and precursor in lipid biosynthesis.

- Comparison: Both DMAPP and DHAP are high-energy phosphate esters, but DHAP’s carbonyl group directs its role in carbohydrate metabolism, contrasting with DMAPP’s isoprenoid function .

Salts and Industrial Analogues

a. Monoammonium Phosphate (NH₄H₂PO₄)

- Structure : Simplistic ammonium salt of orthophosphoric acid .

- Applications : Fertilizers, flame retardants, and buffering agents.

- Comparison: Shares ammonium counterions with DMAPP but lacks organic chains or diphosphono groups. Its industrial use contrasts with DMAPP’s specialized biochemical role .

b. Disodium Hydrogen Phosphate (Na₂HPO₄)

Research Findings and Contrasts

- Biological vs. Industrial Roles: DMAPP and ADP are pivotal in metabolism, while cyclodiphosphazanes and monoammonium phosphate serve industrial needs. This dichotomy highlights the versatility of phosphorus-nitrogen compounds across fields .

- Structural Determinants : The presence of ammonium ions in DMAPP enhances water solubility, critical for enzymatic processes, whereas cyclodiphosphazanes’ hydrophobicity suits polymer integration .

- Thermal Stability : Cyclodiphosphazanes outperform DMAPP in thermal resilience (>300°C vs. moderate stability), reflecting their design for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.